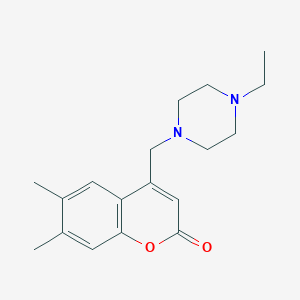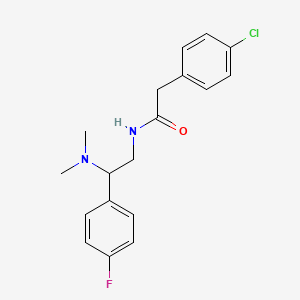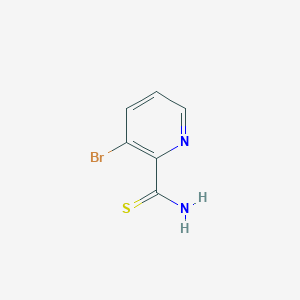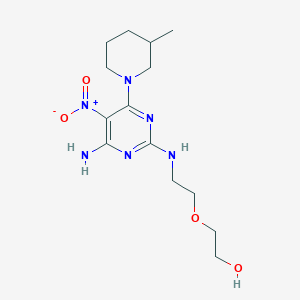![molecular formula C20H16N2OS2 B2639519 3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 438030-47-8](/img/structure/B2639519.png)
3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a chemical compound that belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a five-membered aromatic ring with one sulfur atom. Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms.
Synthesis Analysis
The synthesis of thienopyrimidines usually involves the reaction of a thiophene derivative with a pyrimidine derivative . The exact method of synthesis for this specific compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of this compound would be based on the fused ring system of thiophene and pyrimidine, with additional functional groups attached to the ring system. These include a benzyl group, a 4-methylphenyl group, and a sulfanyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility in various solvents, its melting point and boiling point, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Thieno[3,2-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antitumor activity. Studies have shown that these compounds exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. Some compounds demonstrated activity nearly comparable to doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017).
Antibacterial and Antifungal Activities
Investigations into the antibacterial and antifungal properties of thieno[3,2-d]pyrimidin-4-one derivatives revealed that certain modifications, particularly the incorporation of a thienyl moiety and unsaturated pyrimidinone nucleus, enhance their antimicrobial efficacy. Some derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as significant antifungal effects against strains of Candida albicans and Candida kruzei (Diédhiou et al., 2022).
Synthesis and Chemical Properties
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives involves various strategies, including reactions with different reagents to introduce various functional groups. These compounds have been utilized to explore their solid-state fluorescence properties, demonstrating potential applications in materials science. For instance, certain derivatives showed strong solid-state fluorescence, indicating their utility in developing fluorescent materials (Yokota et al., 2012).
Dual Inhibitory Activities
Research on thieno[3,2-d]pyrimidin-4-one derivatives has also focused on their potential as dual inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell replication. Compounds with specific substitutions demonstrated potent dual inhibitory activities against these enzymes, highlighting their therapeutic potential in cancer treatment and antimicrobial resistance management (Gangjee et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzyl-6-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-13-7-9-15(10-8-13)17-11-16-18(25-17)19(23)22(20(24)21-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLMHAZXXUAFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=S)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)



![1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2639442.png)
![3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2639443.png)
![ethyl 4-[(3-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2639444.png)
![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)



